molecular formula C9H14ClNO B1440275 N-[1-(furan-2-yl)ethyl]cyclopropanamine hydrochloride CAS No. 1197605-29-0

N-[1-(furan-2-yl)ethyl]cyclopropanamine hydrochloride

Cat. No.: B1440275
CAS No.: 1197605-29-0
M. Wt: 187.66 g/mol
InChI Key: YCGKMGCRNMJMBX-UHFFFAOYSA-N
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Description

N-[1-(Furan-2-yl)ethyl]cyclopropanamine hydrochloride is a cyclopropanamine derivative featuring a furan-substituted ethylamine backbone. Its molecular structure includes a cyclopropane ring directly bonded to an amine group, with a 1-(furan-2-yl)ethyl substituent. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.

Properties

IUPAC Name

N-[1-(furan-2-yl)ethyl]cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7(10-8-4-5-8)9-3-2-6-11-9;/h2-3,6-8,10H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGKMGCRNMJMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)NC2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197605-29-0
Record name N-[1-(furan-2-yl)ethyl]cyclopropanamine hydrochloride
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Preparation Methods

General Synthetic Strategy

The preparation of N-[1-(furan-2-yl)ethyl]cyclopropanamine hydrochloride typically involves the formation of the amine linkage between a furan-2-yl ethyl moiety and a cyclopropane derivative. The most common synthetic route reported involves:

  • Starting materials: furan-2-yl ethylamine and cyclopropanecarboxylic acid chloride.
  • Reaction type: nucleophilic substitution or amidation where the amine attacks the acid chloride.
  • Conditions: The reaction is conducted under controlled temperature with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

This method yields the free base form, which can be converted to the hydrochloride salt by treatment with hydrochloric acid.

Step Reactants Conditions Product
1 furan-2-yl ethylamine + cyclopropanecarboxylic acid chloride Triethylamine, inert atmosphere, controlled temperature N-[1-(furan-2-yl)ethyl]cyclopropanamine (free base)
2 Free base + HCl Solvent (e.g., ether or ethanol), room temperature This compound

This synthesis is straightforward and allows for good control over purity and yield, making it suitable for research and potential scale-up applications.

Alternative Synthetic Routes and Reagents

While the acid chloride method is predominant, other synthetic approaches have been explored in related compounds and may be adapted for N-[1-(furan-2-yl)ethyl]cyclopropanamine:

  • Reductive amination: This involves the condensation of cyclopropanecarboxaldehyde with furan-2-yl ethylamine followed by reduction using sodium borohydride or sodium cyanoborohydride. This method can provide stereochemical control and milder reaction conditions.

  • Use of activated esters: Instead of acid chlorides, activated esters such as N-hydroxysuccinimide esters of cyclopropanecarboxylic acid can react with the amine to form the amide bond under mild conditions.

  • Electrochemical methods: Recent advances in organic synthesis have demonstrated electrochemical reductive amination and coupling strategies, which could be adapted for this compound, though specific reports on N-[1-(furan-2-yl)ethyl]cyclopropanamine are limited.

Purification and Salt Formation

After synthesis of the free base, purification steps typically include:

  • Extraction: Organic solvent extraction to separate the product from aqueous impurities.
  • Chromatography: Silica gel column chromatography to isolate the pure compound.
  • Salt formation: Treatment with hydrochloric acid in an appropriate solvent to precipitate the hydrochloride salt, enhancing stability and handling.

Research Findings and Reaction Optimization

  • The reaction of furan-2-yl ethylamine with cyclopropanecarboxylic acid chloride is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of the acid chloride.
  • Triethylamine or other tertiary amines serve dual roles as acid scavengers and bases to facilitate amide bond formation.
  • Reaction temperature is typically maintained at 0–25 °C to control reaction rate and minimize side reactions.
  • Yields reported in literature range from moderate to high (60–85%) depending on reaction scale and purification methods.
  • Conversion to hydrochloride salt improves compound stability for storage and handling in research settings.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Acid chloride amidation furan-2-yl ethylamine, cyclopropanecarboxylic acid chloride, triethylamine Anhydrous, 0–25 °C, inert atmosphere High yield, straightforward Requires acid chloride, moisture sensitive
Reductive amination cyclopropanecarboxaldehyde, furan-2-yl ethylamine, NaBH3CN or NaBH4 Mild, room temperature Mild conditions, stereocontrol Longer reaction times, possible side products
Activated ester coupling activated ester of cyclopropanecarboxylic acid, amine Mild, room temperature Avoids acid chloride Requires preparation of activated ester
Electrochemical synthesis amine, aldehyde, electrochemical cell setup Controlled current, solvent mixture Green chemistry approach Limited specific data for this compound

Chemical Reactions Analysis

Types of Reactions: N-[1-(furan-2-yl)ethyl]cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity : Compounds similar to N-[1-(furan-2-yl)ethyl]cyclopropanamine have shown promise in inhibiting cancer cell proliferation. The furan ring is believed to play a crucial role in enhancing the compound's ability to interact with biological targets associated with cancer pathways.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its interaction with nicotinic acetylcholine receptors (nAChRs) could modulate neurotransmitter systems implicated in conditions such as Alzheimer's disease .
  • Modulation of Cytochrome P450 Enzymes : N-[1-(furan-2-yl)ethyl]cyclopropanamine hydrochloride has been investigated as an inhibitor of cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13. This inhibition could reduce the metabolism of nicotine and other carcinogenic compounds found in tobacco, thereby decreasing the risk of cancer associated with smoking .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal explored the efficacy of N-[1-(furan-2-yl)ethyl]cyclopropanamine in inhibiting the growth of specific cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting potential for further development as an anticancer agent.

Case Study 2: Neuroprotection

Research investigating the neuroprotective effects of this compound showed promising results in animal models of neurodegeneration. The compound demonstrated the ability to mitigate oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)ethyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[1-(furan-2-yl)ethyl]cyclopropanamine hydrochloride with five related cyclopropanamine derivatives, focusing on structural features, physicochemical properties, and functional implications.

N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine Hydrochloride

  • Molecular Formula : C₁₁H₁₄FN·HCl
  • Key Features : Substitution of the furan group with a 2-fluorophenyl ring.
  • Comparison: Electronic Effects: The fluorine atom introduces strong electron-withdrawing effects, enhancing stability against oxidative metabolism compared to the furan’s oxygen . Synthetic Complexity: Fluorine substitution simplifies synthesis by avoiding furan-specific protection/deprotection steps .

1-(4-Bromophenyl)cyclopropanamine Hydrochloride

  • Molecular Formula : C₉H₁₁BrClN
  • Key Features : A bromine-substituted phenyl group attached to the cyclopropanamine core.
  • Comparison :
    • Steric and Electronic Effects : Bromine’s large atomic radius and moderate electronegativity create distinct steric hindrance and polarizability, which may alter receptor-binding kinetics compared to the smaller furan group.
    • Applications : Brominated aromatics are common in CNS drugs due to enhanced binding affinity at serotonin/dopamine receptors, suggesting divergent therapeutic applications from the furan analog .

N-(2-Fluoroethyl)cyclopropanamine Hydrochloride

  • Molecular Formula : C₅H₁₀FClN
  • Key Features : A fluoroethyl chain instead of a furan-ethyl group.
  • Comparison: Solubility: The shorter alkyl chain and fluorine atom reduce solubility in water (~15 mg/mL) compared to the furan analog (~25 mg/mL estimated).

Ranitidine Hydrochloride and Impurities

  • Molecular Formula : C₁₃H₂₂N₄O₃S·HCl
  • Key Features: A larger H₂ antagonist with a nitroethenediamine backbone and dimethylamino-furan moiety.
  • Comparison :
    • Functional Groups : Ranitidine’s nitro and sulfanyl groups enable potent H₂ receptor antagonism, absent in the simpler cyclopropanamine structure.
    • Degradation : Ranitidine-N-oxide (an impurity) highlights the susceptibility of furan rings to oxidation, a concern shared with the target compound .

N-(Cyclopropylmethyl)cyclopropanamine Hydrochloride

  • Molecular Formula : C₇H₁₄ClN
  • Key Features : A cyclopropylmethyl group instead of furan-ethyl.

Biological Activity

N-[1-(furan-2-yl)ethyl]cyclopropanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropane structure fused with a furan moiety, which is believed to contribute to its biological properties. The compound's molecular formula is C11_{11}H12_{12}ClN2_2O, and it possesses a molecular weight of approximately 224.68 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cellular pathways. Preliminary studies suggest that the compound may influence various signaling pathways, including:

  • PI3K-Akt-mTOR Pathway : This pathway is frequently deregulated in cancer. The compound has shown potential in inhibiting key components such as Akt and mTOR, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .
  • Reactive Oxygen Species (ROS) Production : The compound may stimulate ROS production, which can induce oxidative stress in cells, contributing to cell death mechanisms .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study utilizing the MTT assay revealed that the compound demonstrated selective cytotoxic effects on MCF7 breast cancer cells, particularly those expressing mutant PI3K . The IC50_{50} values for these effects ranged from 125 nM to 250 nM, indicating potent activity at low concentrations.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Initial screenings have suggested efficacy against a range of bacterial strains, although detailed studies quantifying this activity are still required.

Cytotoxicity Results

Cell LineIC50_{50} (µM)Selectivity
MCF7 (Breast Cancer)0.125 - 0.250High
MDA-MB-231 (Breast Cancer)>0.500Low
J774 (Macrophages)>10N/A
HaCaT (Keratinocytes)>10N/A

Antimicrobial Activity Screening

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD
Pseudomonas aeruginosaTBD

Case Studies

  • In Vivo Tumor Growth Inhibition : In animal models, this compound has shown promising results in inhibiting tumor growth in colorectal cancer models. The administration of the compound resulted in a statistically significant reduction in tumor size compared to control groups .
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound's ability to inhibit the PI3K-Akt-mTOR pathway was linked to its structural properties, allowing it to effectively bind to critical sites within these enzymes .

Q & A

Q. Advanced Research Focus

  • PASS (Prediction of Activity Spectra for Substances) : Predicts biological activity based on structural similarity to known compounds. For derivatives with Pa (probability of activity) >0.7, prioritize in vitro testing .
  • Molecular docking : Tools like AutoDock Vina assess binding interactions with target enzymes (e.g., enoyl-ACP reductase). Key residues (Tyr158, Met103) form hydrogen bonds and hydrophobic interactions with the cyclopropane and furan moieties .
  • MD simulations : Evaluate stability of ligand-enzyme complexes over 100 ns to identify robust inhibitors .

How can researchers resolve contradictions in activity data between derivatives?

Advanced Research Focus
Discrepancies often arise from differences in substituent electronic effects or assay conditions. Mitigation strategies include:

  • Standardized assays : Use the Alamar Blue method for consistent MIC (minimum inhibitory concentration) determination against M. tuberculosis H37Rv .
  • Meta-analysis : Pool data from analogs (e.g., trifluoromethyl or dichlorophenyl derivatives) to identify trends in substituent contributions .
  • Crystallography : Resolve binding modes of high-activity (e.g., Fb, Fe derivatives with MIC = 3.1 µg/mL) vs. low-activity compounds .

What analytical techniques ensure purity and stability of the compound under varying storage conditions?

Q. Basic Research Focus

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to monitor degradation products.
  • Stability studies : Store at −20°C in desiccated, amber vials to prevent hydrolysis of the cyclopropane ring.
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >150°C) for lyophilization protocols .

What are key considerations for designing in vitro enzyme inhibition assays?

Q. Advanced Research Focus

  • Enzyme selection : Target validated proteins (e.g., enoyl-ACP reductase for antitubercular activity) .
  • IC50 determination : Use serial dilutions (0.1–100 µM) and measure inhibition via fluorescence or colorimetric readouts.
  • Control compounds : Include positive controls (e.g., isoniazid) and DMSO vehicle controls to normalize solvent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(furan-2-yl)ethyl]cyclopropanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[1-(furan-2-yl)ethyl]cyclopropanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.